4-Acetyl-4'-chlorobiphenyl

Catalog No.
S1904496
CAS No.
5002-07-3
M.F
C14H11ClO
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-4'-chlorobiphenyl

CAS Number

5002-07-3

Product Name

4-Acetyl-4'-chlorobiphenyl

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]ethanone

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3

InChI Key

NPGUSEJJJVVVME-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

4-Acetyl-4'-chlorobiphenyl (CAS 5002-07-3) is a highly versatile halogenated aromatic ketone characterized by a rigid biphenyl core, a para-acetyl group, and a para-chlorine atom [1]. With a molecular weight of 230.69 g/mol and a highly lipophilic profile (log Kow ~4.2–4.8), this compound serves as a critical bifunctional building block in organic synthesis. From a procurement perspective, it is prioritized as an advanced intermediate for the scalable production of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral polymerase inhibitors, and specialized liquid crystalline materials, offering orthogonal reactivity at both the electrophilic carbonyl and the cross-coupling-ready halogen sites [2].

Generic substitution of 4-Acetyl-4'-chlorobiphenyl with unhalogenated analogs (e.g., 4-acetylbiphenyl) eliminates the critical 4'-chloro handle required for downstream cross-coupling and precise lipophilicity tuning[1]. Conversely, substituting with the fluoro-analog (4-acetyl-4'-fluorobiphenyl) drastically reduces Suzuki-Miyaura coupling yields due to the high bond dissociation energy of the C-F bond resisting oxidative addition . Furthermore, utilizing 4-chlorobiphenyl instead of the acetylated form removes the electrophilic carbonyl center, entirely preventing the nucleophilic addition and condensation reactions necessary to build complex pharmaceutical scaffolds like benzimidazoles or propionic acid derivatives [2].

Suzuki-Miyaura Cross-Coupling Efficiency vs. Fluoro-Analogs

In palladium-catalyzed Suzuki-Miyaura coupling reactions, the halogen identity on the biphenyl core dictates synthetic throughput. 4-Acetyl-4'-chlorobiphenyl achieves highly efficient coupling yields of 85–95%, significantly outperforming 4-acetyl-4'-fluorobiphenyl, which only yields 70–80% under similar conditions due to the resistance of the C-F bond to oxidative addition .

Evidence DimensionPalladium-catalyzed cross-coupling yield
Target Compound Data85–95% yield
Comparator Or Baseline4-Acetyl-4'-fluorobiphenyl (70–80% yield)
Quantified Difference15% higher absolute yield
ConditionsStandard Suzuki-Miyaura coupling conditions

Provides a highly scalable, cost-effective halogen handle that outperforms fluoro-analogs in synthetic throughput, directly lowering manufacturing costs.

Lipophilicity and Membrane Permeability Tuning

The precise substitution pattern of 4-Acetyl-4'-chlorobiphenyl allows for predictable tuning of molecular hydrophobicity. While the unsubstituted biphenyl core exhibits a log Kow of 3.98–4.17, the specific addition of the 4'-chloro substituent increases the log Kow to an estimated 4.2–4.8 . This predictable enhancement is critical for optimizing the membrane permeability of downstream active pharmaceutical ingredients.

Evidence DimensionOctanol-water partition coefficient (log Kow)
Target Compound Datalog Kow 4.2–4.8
Comparator Or BaselineUnsubstituted biphenyl core (log Kow 3.98–4.17)
Quantified Difference~0.5–0.7 unit increase in log Kow
ConditionsStandard partition models and fragment analysis

Allows medicinal chemists to precisely tune the membrane permeability and hydrophobic interactions of downstream active pharmaceutical ingredients.

Biochemical Target Binding Potency via Hydrogen Bonding

The acetyl group of 4-Acetyl-4'-chlorobiphenyl serves as a critical hydrogen-bond acceptor in biochemical applications. When incorporated into benzimidazole-based HCV NS5B polymerase inhibitors, the 4-acetyl substitution drives an IC50 of 0.018 μM, delivering a 4- to 6-fold improvement in biochemical potency compared to unsubstituted phenyl analogs [1].

Evidence DimensionBiochemical inhibitory potency (IC50)
Target Compound DataIC50 = 0.018 μM (4-acetyl-substituted derivative)
Comparator Or BaselineUnsubstituted phenyl analog (4- to 6-fold weaker)
Quantified Difference4- to 6-fold improvement in IC50
ConditionsHCV NS5B RNA-dependent RNA polymerase inhibition assay

The acetyl group provides a critical hydrogen-bond acceptor interaction, making this precursor essential for synthesizing high-potency antiviral agents.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Directly utilized as the core precursor for synthesizing 2-(4'-chloro-4-biphenylyl)propionic acid and related analgesics, where the specific biphenyl substitution pattern is required for target engagement and long-lasting anti-inflammatory efficacy [1].

Development of Antiviral Polymerase Inhibitors

Employed in the construction of benzimidazole-based HCV NS5B inhibitors, where the acetyl-derived functional groups provide essential hydrogen-bond acceptor interactions that improve cellular potency by up to 10-fold [2].

Fabrication of Liquid Crystalline Materials

Selected as a rigid, polarizable structural motif in materials science, where the biphenyl backbone and terminal chloro/acetyl substituents dictate critical phase transition temperatures and clearing parameters [3].

XLogP3

4.6

Wikipedia

4-acetyl-4'-chlorobiphenyl

Dates

Last modified: 08-16-2023

Explore Compound Types